molecular formula C20H17N3O5 B2632001 1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 941953-67-9

1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide

Cat. No. B2632001
CAS RN: 941953-67-9
M. Wt: 379.372
InChI Key: PXTJSEXYUZDKGT-UHFFFAOYSA-N
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Description

1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide, also known as BMN-673, is a novel PARP (poly (ADP-ribose) polymerase) inhibitor that has gained significant attention in the field of cancer research. PARP inhibitors are a promising class of drugs that have shown potential in the treatment of various types of cancer.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Novel Compounds

    Research includes the synthesis of various derivatives and analogs of 1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide for potential medicinal applications. These compounds are synthesized using different chemical reactions and characterized through spectroscopic methods such as NMR and mass spectrometry (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

  • Corrosion Inhibition Studies

    Some derivatives of 1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide have been studied for their potential as corrosion inhibitors. These studies involve electrochemical and computational methods to assess their effectiveness in preventing corrosion in metals (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

  • Anticancer and Antitumor Applications

    Certain derivatives of this compound have been synthesized and evaluated as potential antineoplastic agents. These studies involve synthesizing the compound and testing its biological activity against cancer cell lines (Wakabayashi, Imai, Miyachi, Hashimoto, & Tanatani, 2008).

  • Antibacterial and Antifungal Activities

    Some derivatives of 1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide exhibit antibacterial and antifungal properties. These studies involve synthesizing the compound and testing its efficacy in inhibiting bacterial and fungal growth (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

  • Synthesis of Biologically Active Compounds

    The compound is used as an intermediate in the synthesis of various biologically active compounds. This includes the development of derivatives with potential therapeutic applications (Crich & Rumthao, 2004).

properties

IUPAC Name

1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-28-18-11-16(23(26)27)8-9-17(18)21-20(25)15-7-10-19(24)22(13-15)12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTJSEXYUZDKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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